2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide
Overview
Description
Scientific Research Applications
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: This compound is used in studies involving enzyme mechanisms and substrate specificity.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or proteins within cells .
Mode of Action
It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .
Biochemical Pathways
Similar compounds have been known to interfere with specific metabolic pathways within cells .
Result of Action
It has been noted for its potential in thwarting the proliferation of malignant cells .
Biochemical Analysis
Biochemical Properties
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide plays a significant role in biochemical reactions, particularly in the field of proteomics research . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific substrates. The nature of these interactions often involves the inhibition or modification of enzyme activity, which can alter the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the fucosylation of cell wall polysaccharides and protein N-glycosylation in plant root seedlings . This inhibition can lead to changes in cell signaling and metabolic processes, ultimately affecting cell growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is rapidly deacetylated into its active form inside the cell, where it can inhibit the activity of fucosyltransferases . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the transfer of fucose to target molecules. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications. Threshold effects, where a certain concentration of the compound is required to achieve a noticeable effect, are also observed in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glycosylation processes. The compound interacts with enzymes such as glycosyltransferases and fucosyltransferases, influencing the transfer of sugar moieties to proteins and other molecules . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells and rapidly deacetylated into its active form, which can then interact with target enzymes and proteins . Transporters and binding proteins may facilitate the movement of the compound within cells, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and proteins . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its proper function and activity within the cell.
Preparation Methods
The synthesis of 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide typically involves the acetylation of precursor molecules. One common method includes the use of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester as a starting material. This compound is reacted with hydrogen bromide in acetic acid at controlled temperatures to yield the desired product . Industrial production methods often involve similar acetylation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide can be compared with other acetylated sugar derivatives, such as:
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose: This compound is similar in structure but lacks the fluorine and cyanide groups, leading to different chemical and biological properties.
1-Bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester: This compound contains a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDSZTUKGEGGQ-WYUUTHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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